2-Phenyl-3-(piperidin-4-YL)-1H-indole

Catalog No.
S727304
CAS No.
221109-26-8
M.F
C19H20N2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-3-(piperidin-4-YL)-1H-indole

CAS Number

221109-26-8

Product Name

2-Phenyl-3-(piperidin-4-YL)-1H-indole

IUPAC Name

2-phenyl-3-piperidin-4-yl-1H-indole

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2

InChI Key

FWPAVENSJPMGJO-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Medicinal Chemistry:

2-Phenyl-3-(piperidin-4-yl)-1H-indole (2-P-4-PI) is a small molecule under investigation for its potential therapeutic applications. Its structural features combine an indole ring, a common scaffold in many biologically active molecules, with a phenyl and a piperidinyl group, known to modulate various biological processes []. Studies have explored its potential as:

  • Anticancer agent: 2-P-4-PI has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancers []. The mechanism of action is still under investigation, but it might involve cell cycle arrest and induction of apoptosis (programmed cell death) [].
  • Antidepressant agent: Studies suggest that 2-P-4-PI may possess antidepressant-like effects in animal models. It is thought to interact with the serotonergic system, which plays a crucial role in mood regulation. Further research is needed to confirm these findings and elucidate the underlying mechanisms.

Synthetic Organic Chemistry:

-P-4-PI serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its readily available precursors and well-defined structure make it an attractive starting point for further chemical modifications. Researchers have employed 2-P-4-PI in the synthesis of:

  • Analogues with enhanced potency: By introducing various functional groups onto the 2-P-4-PI scaffold, scientists aim to develop molecules with improved efficacy and selectivity for specific therapeutic targets [].
  • Molecular probes for drug discovery: 2-P-4-PI can be modified to create fluorescent or radiolabeled derivatives, which can be used to study protein-ligand interactions and identify potential drug targets [].

2-Phenyl-3-(piperidin-4-YL)-1H-indole is a heterocyclic compound that features a unique combination of an indole structure and a piperidine moiety. The indole component consists of a fused benzene and pyrrole ring, while the piperidine is a six-membered ring containing one nitrogen atom. This structural combination imparts distinctive chemical and biological properties, making the compound of significant interest in medicinal chemistry and pharmacology.

There is no current information available on the specific mechanism of action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole. However, compounds with a 2-phenyl-3-substituted indole core have been investigated for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties [, , ]. The mechanism of action for these activities would depend on the specific substituents on the indole ring.

, including:

  • Oxidation: Utilizing agents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Employing lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: Carried out under acidic or neutral conditions with potassium permanganate.
  • Reduction: Conducted in anhydrous ether or methanol using lithium aluminum hydride or sodium borohydride.
  • Substitution: Performed in suitable solvents with nucleophiles such as amines or alkoxides.

Major Products Formed

The reactions can yield various products:

  • Oxidation: Ketones or carboxylic acids.
  • Reduction: Derivatives with additional hydrogen atoms.
  • Substitution: New functional groups replacing original atoms or groups.

2-Phenyl-3-(piperidin-4-YL)-1H-indole exhibits notable biological activities. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Additionally, this compound influences cellular processes such as apoptosis in cancer cells by modulating gene expression related to pro-apoptotic and anti-apoptotic pathways. Its interactions with various enzymes and proteins also suggest potential therapeutic applications in treating inflammatory diseases and cancer.

Synthetic Routes

The synthesis of 2-Phenyl-3-(piperidin-4-YL)-1H-indole can be achieved through several methods:

  • Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring.
  • Piperidine Introduction: Following the formation of the indole, piperidine can be introduced through subsequent reactions with appropriate reagents.

For instance, phenylhydrazine can react with cyclohexanone under reflux conditions using methanesulfonic acid as a catalyst to yield the desired indole derivative.

Industrial Production Methods

On an industrial scale, continuous flow reactors may be employed alongside optimized reaction conditions to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are utilized to achieve high-purity products.

The compound has potential applications in drug development due to its anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various molecular targets, making it valuable for research into new therapeutic agents. Additionally, its ability to modulate cellular signaling pathways positions it as a candidate for further pharmacological studies .

Research indicates that 2-Phenyl-3-(piperidin-4-YL)-1H-indole interacts with multiple biological targets, influencing enzyme activity and cellular processes. Studies have demonstrated its capacity to inhibit specific enzymes involved in inflammation, suggesting its role as a potential therapeutic agent for inflammatory disorders. Additionally, its effects on apoptosis in cancer cells highlight its relevance in oncology research .

Similar Compounds

Several compounds share structural similarities with 2-Phenyl-3-(piperidin-4-YL)-1H-indole:

Compound NameStructural Features
2-PhenylindoleLacks piperidine ring; retains indole structure
3-(Piperidin-4-YL)indoleSimilar piperidine substitution; different phenyl positioning
5-Bromo-3-(piperidin-4-YL)-1H-indoleHalogenated variant; potential for altered reactivity

Uniqueness

The uniqueness of 2-Phenyl-3-(piperidin-4-YL)-1H-indole lies in its dual-ring structure combining both indole and piperidine moieties. This combination allows for versatile interactions with various molecular targets, enhancing its potential as a lead compound in drug discovery compared to other similar compounds that lack either structural component .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

276.162648646 g/mol

Monoisotopic Mass

276.162648646 g/mol

Heavy Atom Count

21

UNII

C8QVX49UNW

Wikipedia

2-Phenyl-3-(4-piperidinyl)-1H-indole

Dates

Modify: 2023-08-15

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